5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid
Description
5-[(tert-Butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid is a spirocyclic compound featuring a bicyclic system (spiro[3.4]octane) with a tert-butoxycarbonyl (Boc) group at the 5-position and a carboxylic acid substituent at the 7-position. The spiro[3.4]octane core consists of a 4-membered ring (3+1 atoms) fused to a 5-membered ring (4+1 atoms) via a shared nitrogen atom. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry for designing protease inhibitors, enzyme modulators, and peptide mimetics .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9(10(15)16)7-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJJDVWEIJVAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344679-45-2 | |
| Record name | 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine (TEA), to protect the nitrogen atom.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis, yielding the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group or other substituents are replaced by different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Free amine and tert-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-5-azaspiro[34]octane-7-carboxylic acid depends on its specific application and the target molecule or pathway
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator by binding to specific enzymes or receptors, modulating their activity.
Modulation of Biological Pathways: The compound may influence various biological pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Spirocyclic Systems
The target compound is distinguished from analogs by its spiro ring size, substituent positions, and heteroatom content. Key analogs include:
Table 1: Structural Comparison of Spirocyclic Carboxylic Acid Derivatives
Physicochemical and Functional Differences
Spiro Ring Size: Smaller spiro systems (e.g., [2.4]heptane in CAS 150543-61-6) exhibit greater ring strain, reducing thermodynamic stability compared to the target compound’s [3.4]octane system .
Heteroatom Content :
- The 2-oxa analog (CymitQuimica Ref: 10-F614343) introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
- The hydrochloride salt (CAS 138062-77-8) improves aqueous solubility, making it advantageous for in vitro assays .
Substituent Positioning :
Research and Application Insights
Medicinal Chemistry :
- Synthetic Challenges: Smaller spiro systems (e.g., [2.4]heptane) require specialized catalysts for enantioselective synthesis, as noted in Enamine Ltd’s reports . The discontinued status of some derivatives (e.g., CymitQuimica’s 3D-JSD45596) suggests scalability or stability issues .
Biological Activity
5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid, with a molecular formula of C13H21NO4 and CAS number 1363381-67-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications supported by various studies.
- Molecular Weight : 255.314 g/mol
- Purity : Typically ≥ 97%
- Storage Conditions : Room temperature, in a sealed container to prevent degradation.
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various pharmacologically active compounds. Its structure allows it to interact with biological targets, potentially modulating biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of certain cell types.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways that are critical for cell survival and function.
Antiviral Activity
One notable application of related compounds is in the treatment of viral infections. For instance, derivatives of spiro compounds have shown efficacy against Hepatitis C virus (HCV) by acting as non-structural protein inhibitors. The synthesis of this compound has been explored as a precursor for such antiviral agents, particularly in the development of ledipasvir, a potent HCV inhibitor .
Antimicrobial Properties
Research indicates that spiro compounds can exhibit antimicrobial properties. A study demonstrated that structural analogs displayed significant inhibitory effects against various bacterial strains, suggesting that this compound could be further investigated for its potential as an antimicrobial agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.314 g/mol |
| CAS Number | 1363381-67-2 |
| Purity | ≥ 97% |
| Storage Conditions | Room temperature |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its analogs:
- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels.
- Biological Assays : In vitro assays have been conducted to evaluate the biological activity against specific targets, revealing promising results in terms of enzyme inhibition and receptor interactions.
Q & A
Q. What are the key considerations for synthesizing 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid?
Synthesis typically involves protecting-group strategies, such as introducing the tert-butoxycarbonyl (Boc) group to stabilize the azaspiro ring during reactions. Key steps include cyclization to form the spirocyclic core and carboxylation at the 7-position. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like ring-opening. Yields can vary based on the purity of intermediates; rigorous characterization of precursors is advised .
Q. How can the structure of this compound be confirmed experimentally?
Combined spectroscopic methods are essential:
- NMR : H and C NMR confirm the spirocyclic structure and Boc group integrity.
- X-ray crystallography : Resolves stereochemical ambiguities in the azaspiro system.
- HRMS : Validates molecular weight and functional groups.
For spirocyclic compounds, coupling constants in NMR (e.g., ) help distinguish between possible conformers .
Q. What purification methods are recommended for this compound?
Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. For polar impurities, reverse-phase HPLC with acetonitrile/water mixtures may improve resolution. Recrystallization in ethanol or methanol can enhance purity, but solvent choice must avoid Boc group cleavage under acidic/basic conditions .
Q. How should stability be assessed during storage?
The Boc group is sensitive to moisture and heat. Store at –20°C under inert gas (argon or nitrogen) in airtight containers. Monitor degradation via TLC or HPLC; decomposition products often include free amines or carboxylic acids due to Boc removal .
Q. What role does this compound play in medicinal chemistry research?
Its rigid spirocyclic structure serves as a conformational constraint in drug design, particularly for targeting enzymes or receptors requiring defined spatial arrangements. The carboxylic acid moiety allows for further derivatization (e.g., amide coupling) to optimize pharmacokinetic properties .
Advanced Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Density functional theory (DFT) simulations predict transition states and intermediates in cyclization steps. Software like Gaussian or ORCA can model steric effects in the azaspiro system, guiding solvent and catalyst selection. Molecular dynamics simulations assess conformational stability in solution .
Q. What experimental designs address contradictions in reported reactivity data?
Use factorial design (e.g., 2 factorial) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For example, if conflicting reports exist about Boc group stability, controlled studies under varying pH and humidity conditions can isolate degradation pathways .
Q. How does stereochemistry influence its biological activity?
The azaspiro system’s stereochemical configuration affects binding affinity. For example, (R)- vs. (S)-configured spirocenters may show divergent interactions with chiral enzyme pockets. Enantioselective synthesis (e.g., chiral catalysts) and in vitro bioassays (e.g., IC measurements) are critical for structure-activity relationship (SAR) studies .
Q. What strategies mitigate hygroscopicity during handling?
Lyophilization or azeotropic drying with toluene ensures anhydrous conditions. For hygroscopic batches, formulate as a stable salt (e.g., sodium or potassium carboxylate) or use inert additives like molecular sieves during reactions .
Q. How can conflicting data on thermal degradation be resolved?
Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition thresholds. Cross-validate with kinetic studies (e.g., Arrhenius plots) to differentiate between autocatalytic vs. first-order degradation mechanisms. Contrast results with structurally analogous compounds (e.g., tert-butyl esters) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
